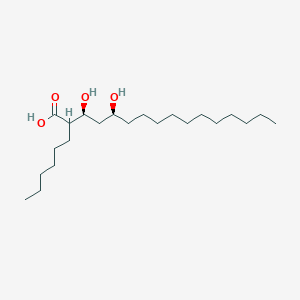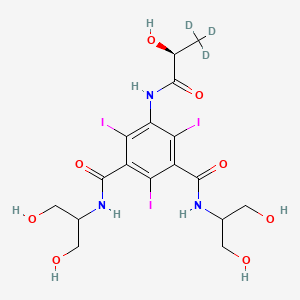
Iopamidol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iopamidol-d3 is a deuterated form of Iopamidol, a nonionic, low-osmolar iodinated contrast agent. It is primarily used in diagnostic imaging, particularly in angiography, to enhance the visibility of internal structures. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the compound due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol-d3 involves several steps, starting with the iodination of a benzene ring. The key intermediate, 5-amino-2,4,6-triiodoisophthalyl dichloride, is reacted with 2(S)-acetoxypropionyl chloride to form the acetyloxy derivative. This intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the quality and yield of the final product. The purification steps are crucial to remove any impurities and achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Iopamidol-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives and deuterated analogs, which are useful for further research and development .
Aplicaciones Científicas De Investigación
Iopamidol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to understand the biotransformation of iodinated contrast agents.
Medicine: Utilized in pharmacokinetic studies to evaluate the distribution and elimination of contrast agents in the body.
Industry: Applied in the development of new diagnostic imaging agents and in quality control processes
Mecanismo De Acción
Iopamidol-d3 works by enhancing the contrast of blood vessels and tissues during imaging procedures. It achieves this by absorbing X-rays, which allows for clearer visualization of internal structures. The compound is excreted unchanged through the kidneys, making it suitable for use in patients with various medical conditions .
Comparación Con Compuestos Similares
Similar Compounds
Iohexol: Another nonionic, low-osmolar iodinated contrast agent used in diagnostic imaging.
Iomeprol: Similar in structure and function to Iopamidol, used for similar diagnostic purposes.
Iopromide: Another iodinated contrast agent with similar applications in medical imaging
Uniqueness
Iopamidol-d3 is unique due to its deuterated form, which provides advantages in research applications, particularly in studying the pharmacokinetics and metabolism of iodinated contrast agents. The stable isotopic labeling allows for more precise tracking and analysis in various scientific studies .
Propiedades
Fórmula molecular |
C17H22I3N3O8 |
|---|---|
Peso molecular |
780.1 g/mol |
Nombre IUPAC |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |
Clave InChI |
XQZXYNRDCRIARQ-FYFSCIFKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
SMILES canónico |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)

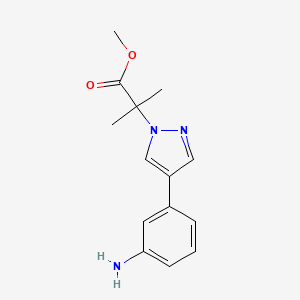
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
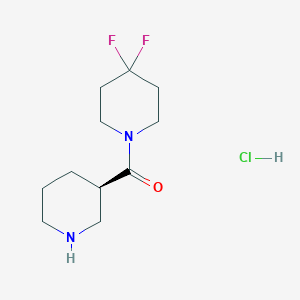
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
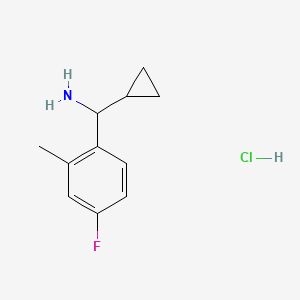
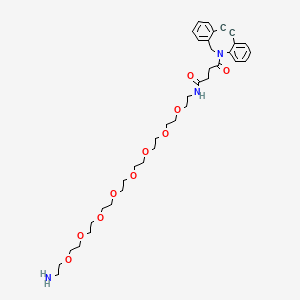
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)



